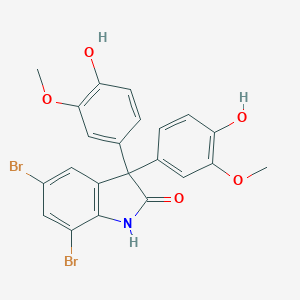![molecular formula C23H21FN4O2 B331845 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B331845.png)
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a combination of dimethylphenyl, hydroxy, methyl, fluorophenyl, and pyrazolyl groups
Vorbereitungsmethoden
The synthesis of 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a β-diketone. This reaction is typically carried out under reflux conditions in the presence of an acid catalyst.
Introduction of Substituents: The next step involves the introduction of the dimethylphenyl, hydroxy, and methyl groups onto the pyrazole core. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Formation of the Final Compound: The final step involves the condensation of the substituted pyrazole with 4-fluorobenzaldehyde under basic conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazole ring to form dihydropyrazoles.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA topoisomerases, leading to the inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE include other pyrazole derivatives with varying substituents. Some examples include:
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound lacks the hydroxy and fluorophenyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C23H21FN4O2 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(4Z)-2-(3,4-dimethylphenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C23H21FN4O2/c1-13-5-8-19(11-14(13)2)28-23(30)21(16(4)26-28)12-20-15(3)25-27(22(20)29)18-9-6-17(24)7-10-18/h5-12,25H,1-4H3/b21-12- |
InChI-Schlüssel |
MXCLXDIACMIFKP-MTJSOVHGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(NN(C3=O)C4=CC=C(C=C4)F)C)/C(=N2)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C(=N2)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-ethoxy-5-iodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331762.png)
![Methyl 6-methyl-2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331764.png)
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331765.png)
![4-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331770.png)
![Ethyl 5-acetyl-2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B331772.png)
![6-Ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331774.png)
![2-[(2,4-Dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331776.png)
![Ethyl {2-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B331777.png)

![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331782.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B331783.png)
![(4Z)-2-(4-fluorophenyl)-4-[(3-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331784.png)
![(5-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-furyl)methyl 2,3,4,5,6-pentafluorophenyl ether](/img/structure/B331787.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331788.png)
